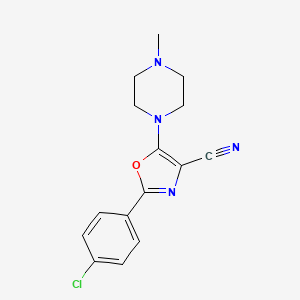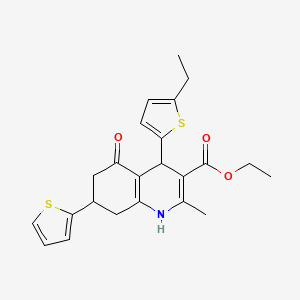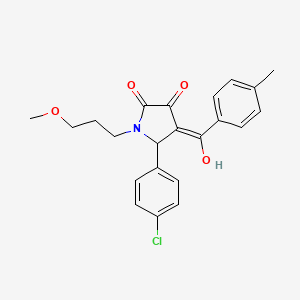
2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperazine ring, and an oxazole ring with a carbonitrile group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxazole intermediate.
Attachment of the piperazine ring: This is usually done through a nucleophilic substitution reaction where the piperazine derivative reacts with the intermediate compound.
Formation of the carbonitrile group: This can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted oxazole derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
- 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
2-(4-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H15ClN4O |
|---|---|
Peso molecular |
302.76 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H15ClN4O/c1-19-6-8-20(9-7-19)15-13(10-17)18-14(21-15)11-2-4-12(16)5-3-11/h2-5H,6-9H2,1H3 |
Clave InChI |
JQJDLGNTOHWMGH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11619463.png)

![6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619478.png)
![3-amino-N-(3,4-dimethoxybenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11619480.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619482.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11619486.png)

methylidene]-3-methylbenzamide](/img/structure/B11619492.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea](/img/structure/B11619493.png)

![Ethyl 2-{[1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-YL]formamido}acetate](/img/structure/B11619498.png)

![(4-chloro-3-nitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11619508.png)
![(5E)-2,6-dihydroxy-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidin-4(5H)-one](/img/structure/B11619516.png)
